3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline
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Overview
Description
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]oxazol-2-yl)-5-bromo-2-hydroxybenzaldehyde: Known for its photophysical properties and use as a pH sensor.
3-(Benzo[d]oxazol-2-yl)-7-(10H-phenoxazin-10-yl)coumarin: Used in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Uniqueness
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its methoxy and diphenylaniline groups contribute to its versatility in various applications, making it a valuable compound in scientific research .
Properties
CAS No. |
661465-89-0 |
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Molecular Formula |
C26H20N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20N2O2/c1-29-24-17-16-21(18-22(24)26-27-23-14-8-9-15-25(23)30-26)28(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-18H,1H3 |
InChI Key |
ATNZFNJEOBJQDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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